![molecular formula C12H11N5O2S B2928078 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide CAS No. 2034554-72-6](/img/structure/B2928078.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide
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Overview
Description
“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide” is a chemical compound with the molecular formula C11H14N6O3 . It is a versatile material used in scientific research. Its unique structure enables diverse applications ranging from drug development to material synthesis.
Scientific Research Applications
Drug Development
This compound’s structure allows for its use in the development of new pharmaceuticals. Its derivatives have been used as key pharmacophores in drugs like sitagliptin phosphate, which is used for treating type II diabetes mellitus .
Antimicrobial Activity
Triazolo[4,3-a]pyrazine derivatives exhibit a range of biological activities including antimicrobial properties. They have been tested against various microorganisms like Staphylococcus aureus and Escherichia coli to determine their efficacy .
Material Synthesis
Anti-fungal and Anti-bacterial Properties
These derivatives are important in drug discovery programs for their anti-fungal and anti-bacterial properties, which are crucial for developing treatments against infections .
Anti-malarial and Anti-tubercular Activities
The compound has shown potential in the treatment of diseases such as malaria and tuberculosis due to its anti-malarial and anti-tubercular activities .
Anticonvulsant Properties
Another significant application is in the treatment of convulsions or epilepsy, where these derivatives can be utilized for their anticonvulsant properties .
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer .
Mode of Action
The compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and angiogenesis . The compound’s mode of action is similar to that of foretinib, a known inhibitor of c-Met and VEGFR-2 .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
properties
IUPAC Name |
5-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-7-2-3-8(20-7)11(18)14-6-9-15-16-10-12(19)13-4-5-17(9)10/h2-5H,6H2,1H3,(H,13,19)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXULNCBUMSFNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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